Modafiendz
描述
属性
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Thioacetamide Intermediate Synthesis
The preparation begins with the synthesis of the thioacetamide precursor, 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide. This intermediate is critical for subsequent oxidation to the sulfinyl derivative.
Step 1: Acid-Catalyzed Coupling
Bis(4-fluorophenyl)methanol reacts with thioglycolic acid in trifluoroacetic acid (TFA) under reflux conditions. TFA acts as both a solvent and catalyst, facilitating the nucleophilic substitution at the benzhydryl carbon. The reaction proceeds via a two-step mechanism:
-
Protonation of the hydroxyl group in bis(4-fluorophenyl)methanol, converting it into a better-leaving group.
-
Nucleophilic attack by the thiol group of thioglycolic acid, yielding 2-((bis(4-fluorophenyl)methyl)thio)acetic acid.
Step 2: Amide Formation
The carboxylic acid intermediate undergoes coupling with methylamine using N,N′-carbonyldiimidazole (CDI) as an activating agent. CDI promotes the formation of an acyl imidazole intermediate, which reacts with methylamine to produce 2-((bis(4-fluorophenyl)methyl)thio)-N-methylacetamide.
Table 1: Reaction Conditions for Thioacetamide Synthesis
| Parameter | Value/Detail |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 hours |
| Yield | 74–79% |
| Purification | Column chromatography (ethyl acetate/hexanes) |
Oxidation to Sulfinylacetamide
The thioacetamide intermediate is oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in a mixture of acetic acid and methanol. This step introduces the sulfinyl group, critical for the compound’s pharmacological activity.
Reaction Conditions
-
Oxidizing Agent : 30% H₂O₂
-
Solvent System : Acetic acid:methanol (1:1 v/v)
-
Temperature : 25°C (ambient)
The oxidation proceeds via a radical mechanism, where H₂O₂ abstracts a sulfur-bound hydrogen atom, forming a sulfenic acid intermediate that tautomerizes to the sulfoxide.
Table 2: Oxidation Optimization Data
| Parameter | Impact on Yield |
|---|---|
| H₂O₂ Concentration | >30% reduces selectivity |
| Solvent Polarity | Polar aprotic solvents improve rate |
| pH | Mildly acidic (pH 4–5) optimal |
Alternative Synthetic Pathways
One-Pot TFA-Mediated Synthesis
A streamlined approach involves reacting bis(4-fluorophenyl)methanol directly with 2-mercapto-N-methylacetamide in TFA. This single-step method eliminates the need for isolating the carboxylic acid intermediate, achieving a 59–74% yield.
Advantages :
-
Reduced purification steps.
-
Shorter reaction time (4–6 hours vs. 16 hours for multi-step routes).
Limitations :
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance safety and yield. Key modifications include:
-
Catalyst Recycling : Aluminum chloride (AlCl₃) is reused via filtration and reactivation.
-
Automated pH Adjustment : Ensures consistent reaction kinetics during oxidation.
Table 3: Industrial vs. Laboratory Methods
| Factor | Laboratory Method | Industrial Method |
|---|---|---|
| Batch Size | 1–100 g | 1–10 kg |
| Reaction Time | 16–24 hours | 8–12 hours |
| Yield | 70–79% | 82–85% |
| Purity | ≥95% | ≥98% |
Challenges and Mitigation Strategies
Sulfur Over-Oxidation
Exposure to excess H₂O₂ or prolonged reaction times can lead to sulfone formation. This side reaction is minimized by:
Chirality Management
The sulfinyl group introduces a stereogenic center, resulting in two enantiomers. While most syntheses produce racemic mixtures, enantioselective oxidation using chiral catalysts (e.g., Sharpless-type conditions) has been explored, though yields remain suboptimal (≤50%).
Analytical Characterization
Post-synthesis, the product is validated using:
化学反应分析
反应类型
N-甲基-4,4-二氟-莫达非尼会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 它可以被还原形成相应的硫醚。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用还原剂,如氢化锂铝和硼氢化钠。
取代: 胺和硫醇等亲核试剂可用于取代反应.
主要产物
科学研究应用
N-甲基-4,4-二氟-莫达非尼具有多种科学研究应用,包括:
化学: 用作质谱法和其他分析技术的分析参考物质。
生物学: 研究其对神经递质系统的影响和潜在的认知增强特性。
医学: 调查其在治疗睡眠障碍和认知障碍方面的潜在用途。
工业: 用于开发新的益智药物和增强性能的物质.
作用机制
N-甲基-4,4-二氟-莫达非尼的确切作用机制尚不清楚。已知它能与多巴胺转运蛋白结合并调节儿茶酚胺信号传导。这导致细胞外多巴胺水平升高,从而促进觉醒和认知增强。 该化合物还激活谷氨酸能回路,同时抑制 GABA 能神经传递 .
相似化合物的比较
Key Physicochemical Properties (Based on Analogous Compounds):
- Molecular Formula: Likely C₁₆H₁₅F₂NO₂S (inferred from CRL-40,940 with substitution of N-hydroxy to N-methyl).
- Molar Mass : ~325–340 g/mol (approximated from CRL-40,941 ).
- Melting Point : Expected >100°C (decomposition observed in CRL-40,941 ).
- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, methanol) based on CRL-40,941 .
- pKa : ~8.18 (predicted for sulfinyl acetamides ).
Comparison with Structurally Similar Compounds
The compound is compared to four key analogs (Table 1), focusing on structural variations, physicochemical properties, and pharmacological relevance.
Table 1: Comparative Analysis of Sulfinyl Acetamide Derivatives
*Predicted values based on structural analogs.
Structural and Functional Differences
N-Substituent Variations: The N-methyl group in the target compound replaces the N-hydroxy or N-H groups in CRL-40,941 and modafinil, respectively. This substitution likely enhances metabolic stability compared to N-hydroxy derivatives (e.g., CRL-40,941), which are prone to enzymatic conversion . Bis(4-fluorophenyl)methyl vs. Diphenylmethyl: Fluorination increases lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs like adrafinil and modafinil .
Thermal Stability :
- Sulfinyl acetamides degrade at temperatures >100°C, forming byproducts like tetraphenylethane derivatives . The fluorinated aromatic rings in the target compound may alter degradation kinetics compared to adrafinil.
Pharmacological Activity :
- The bis(4-fluorophenyl)methyl group in the target compound and CRL-40,940/941 may enhance dopamine reuptake inhibition compared to diphenylmethyl analogs, as fluorination often augments receptor binding .
- CRL-40,941 acts as a prodrug, metabolizing into modafinil, whereas the N-methyl group in the target compound may reduce prodrug activation, favoring direct activity .
Comparison with Piperazine Derivatives ()
Compounds such as 6k and 6l (e.g., N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide) share the bis(4-fluorophenyl)methyl group but incorporate piperazine and sulfonamide moieties. These exhibit higher molecular weights (~500–600 g/mol) and distinct pharmacological targets (e.g., carbonic anhydrase inhibition) compared to the simpler sulfinyl acetamides .
Research Findings and Implications
- Synthesis : The target compound can be synthesized via sulfoxidation of a thioether precursor, similar to CRL-40,940/941, with yields dependent on reaction conditions (e.g., oxidizing agents) .
- Biological Activity: Fluorinated sulfinyl acetamides show enhanced pharmacokinetic profiles over non-fluorinated analogs, as seen in CRL-40,940’s prolonged half-life .
生物活性
2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide, also known as Fladrafinil or CRL-40,941, is a compound structurally related to modafinil, a well-known wakefulness-promoting agent. This compound has garnered attention for its potential cognitive-enhancing properties and its role as a nootropic. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula: C15H13F2NO2S
- Molecular Weight: 325.33 g/mol
- CAS Number: 1613222-54-0
Fladrafinil primarily acts as a dopamine reuptake inhibitor, similar to modafinil. This mechanism is thought to contribute to its wakefulness-promoting effects. Additionally, studies suggest that it may interact with the serotonin transporter (SERT) and sigma-1 receptors (σ1R), which could further influence its pharmacological profile.
Wakefulness and Cognitive Enhancement
Fladrafinil has been shown to enhance wakefulness and cognitive functions in various preclinical studies. Its efficacy in promoting alertness without the typical side effects associated with traditional stimulants makes it a candidate for further research in cognitive disorders.
Case Studies and Research Findings
-
Dopamine Transporter (DAT) Inhibition:
A study evaluating various bis(4-fluorophenyl)methyl)sulfinyl compounds demonstrated that Fladrafinil exhibits significant binding affinity for DAT, with an inhibition constant () of 230 nM. Comparatively, a modified derivative showed improved affinity (), indicating potential for further optimization in drug development aimed at treating psychostimulant use disorders . -
Anti-Aggressive Effects:
Animal studies have indicated that Fladrafinil produces anti-aggressive effects, which are not observed with its precursor, adrafinil. This suggests that Fladrafinil may have unique behavioral effects that warrant further investigation . -
Safety Profile:
The hERG/DAT affinity ratio was found to be significantly higher for Fladrafinil compared to other compounds in its class, suggesting a lower risk for QT prolongation—a critical factor in drug safety assessments .
Comparative Analysis of Biological Activity
| Compound Name | (nM) | hERG/DAT Affinity Ratio | Notable Effects |
|---|---|---|---|
| Fladrafinil (CRL-40,941) | 230 | 28 | Wakefulness promotion, anti-aggressive |
| Modified Derivative | 23 | Not specified | Enhanced DAT affinity |
| Adrafinil | Not specified | Not specified | Standard wakefulness effects |
常见问题
Q. What are the key synthetic steps for preparing 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide?
The synthesis involves:
- Sulfoxide formation : Oxidation of bis(4-fluorophenyl)methanol using a controlled stoichiometry of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) to form the sulfinyl intermediate.
- Acetamide coupling : Reacting the sulfinyl intermediate with N-methylacetamide derivatives under basic conditions (e.g., triethylamine) to form the target compound.
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and sulfinyl group configuration.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (309.33 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor degradation products .
Q. What are the primary biological targets of this compound in neuropharmacology?
The compound modulates dopamine transporters and receptors, with potential applications in cognitive enhancement and sleep disorder treatment. In vitro models include:
- Dopaminergic neuronal cultures : To assess uptake inhibition.
- Microdialysis assays : For measuring extracellular dopamine levels in rodent brains .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Use asymmetric oxidation agents (e.g., Sharpless conditions) to control sulfinyl stereochemistry.
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and validate purity (>99% ee).
- Circular Dichroism (CD) : Confirm absolute configuration of the sulfinyl group .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts)?
- Variable-temperature NMR : Identify dynamic effects causing peak splitting.
- Isotopic labeling : F NMR to track fluorophenyl group interactions.
- Computational modeling : Density Functional Theory (DFT) to predict and correlate experimental chemical shifts .
Q. How does structural modification (e.g., fluorophenyl substitution) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Removing fluorine atoms reduces lipophilicity and dopamine affinity.
- Replacing the sulfinyl group with sulfonyl decreases metabolic stability.
- In silico docking : Predict binding modes with dopamine transporters using molecular dynamics simulations .
Q. What in vitro models are suitable for assessing neuropharmacological efficacy?
- SH-SY5Y neuronal cells : Measure dopamine uptake inhibition via radiolabeled H-dopamine assays.
- Electrophysiology : Patch-clamp studies on dopaminergic neurons to evaluate ion channel modulation.
- Control experiments : Include modafinil as a positive control and sulfoxide-free analogs as negatives .
Q. How can researchers address stability issues in aqueous solutions?
- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).
- Stabilizers : Co-solvents (e.g., cyclodextrins) or buffered systems (pH 6–7) to minimize sulfoxide reduction .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Continuous flow reactors : Improve yield consistency and reduce oxidation side reactions.
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH).
- Crystallization optimization : Seed crystals to enhance polymorph control .
Q. How do conflicting reports on dopamine modulation mechanisms inform experimental design?
- Dose-response studies : Clarify whether effects are transporter-dependent or receptor-mediated.
- Knockout models : Use dopamine transporter (DAT)-null animals to isolate off-target effects.
- Multi-omics integration : Transcriptomics and metabolomics to identify downstream signaling pathways .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent polarity, inert atmosphere) to minimize batch variability.
- Data Validation : Cross-reference NMR/MS data with PubChem records (CID: [insert]) and NIST Chemistry WebBook entries .
- Ethical Compliance : Ensure all neuropharmacology studies adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
